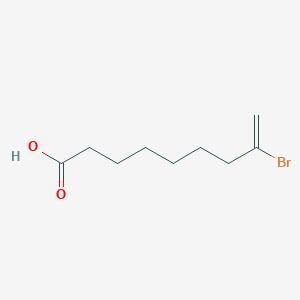

8-Bromo-8-nonenoic acid

Description

Contextualizing Long-Chain Halogenated Unsaturated Fatty Acids in Organic Synthesis Research

Long-chain halogenated unsaturated fatty acids represent a noteworthy class of compounds, often found in nature within marine organisms like sponges and algae. gerli.comresearchgate.net These molecules are characterized by a long aliphatic chain containing one or more double bonds and at least one halogen atom. This combination of functional groups imparts a unique reactivity profile, making them valuable starting materials or intermediates in organic synthesis. gerli.com

The presence of a halogen atom, such as bromine or chlorine, introduces an electrophilic center, rendering the molecule susceptible to nucleophilic substitution reactions. Simultaneously, the unsaturated carbon-carbon double bond can participate in a wide array of addition reactions and serves as a handle for chain modification and polymerization. The carboxylic acid group provides a site for esterification, amidation, or other transformations, further enhancing the synthetic versatility of these molecules.

In the realm of organic synthesis, these fatty acids are employed as precursors for a variety of more complex molecules. scripps.edu Their applications range from the synthesis of bioactive natural products and their analogues to the development of novel polymers and materials. The specific positioning of the halogen and the double bond along the carbon chain dictates the types of structures that can be accessed, allowing chemists to design synthetic routes to a diverse range of target molecules.

Significance of 8-Bromo-8-nonenoic Acid as a Multifunctional Synthetic Precursor

This compound is a prime example of a multifunctional molecule, possessing three distinct reactive sites: a carboxylic acid, a terminal vinyl bromide, and a long aliphatic chain. researchgate.netnih.govacs.org This trifecta of functionality makes it a highly versatile precursor in the synthesis of complex chemical architectures.

The terminal vinyl bromide is a particularly valuable functional group. It can readily participate in a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings. thieme-connect.comnih.gov This allows for the straightforward introduction of aryl, vinyl, or alkyl substituents at the terminus of the nine-carbon chain, enabling the construction of intricate molecular frameworks. nih.govnih.gov The reactivity of the vinyl bromide moiety provides a strategic advantage for building molecular complexity in a controlled and predictable manner. thieme-connect.com

Furthermore, the carboxylic acid group can be readily converted into esters, amides, or other derivatives, providing a handle for attaching the molecule to other substrates or for building larger assemblies. mdpi.com This bifunctional nature is crucial for applications in polymer chemistry, where such molecules can serve as monomers for the creation of new materials with tailored properties. mdpi.comacs.org The long hydrocarbon chain also influences the physical properties of the resulting molecules, such as their solubility and conformational behavior.

The strategic placement of these functional groups allows for their selective manipulation. For instance, the vinyl bromide can be reacted while the carboxylic acid is protected, or vice versa, enabling a stepwise and controlled synthetic sequence. This orthogonality is a key feature that underscores the significance of this compound as a precursor for creating diverse molecular structures, including the synthesis of macrocyclic compounds where the long chain can be cyclized. nih.govrsc.orgrhhz.net

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 8-bromonon-8-enoic acid |

| CAS Number | 732248-59-8 chemicalbook.com |

| Molecular Formula | C₉H₁₅BrO₂ |

| Molecular Weight | 235.12 g/mol |

| Boiling Point | 315.0±35.0 °C (Predicted) chemicalbook.com |

| Density | 1.307±0.06 g/cm³ (Predicted) chemicalbook.com |

| pKa | 4.77±0.10 (Predicted) chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromonon-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c1-8(10)6-4-2-3-5-7-9(11)12/h1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJAPQIUBPADOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641254 | |

| Record name | 8-Bromonon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732248-59-8 | |

| Record name | 8-Bromonon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 8 Bromo 8 Nonenoic Acid

Reactivity of the Bromine Functional Group as a Site for Further Modification

The vinyl bromide group is a key site for synthetic transformations, enabling the introduction of a wide array of substituents through substitution and coupling reactions.

The bromine atom in 8-bromo-8-nonenoic acid can be displaced by various nucleophiles. However, nucleophilic substitution at a vinylic (sp²-hybridized) carbon is generally more challenging than at a saturated (sp³-hybridized) carbon. libretexts.orgrammohancollege.ac.in Standard SN2 reactions are hindered because the incoming nucleophile is blocked by the electron density of the double bond and the rest of the molecule, preventing the required backside attack. libretexts.orgrammohancollege.ac.invaia.com Likewise, SN1-type reactions are unfavorable due to the high instability of the resulting vinyl cation. vaia.comdoubtnut.com

Despite these limitations, substitutions can occur under specific conditions, often through mechanisms like addition-elimination or intramolecular pathways. doubtnut.comresearchgate.net For this compound, the bromine atom can be replaced by functional groups using nucleophilic reagents such as sodium azide (B81097), potassium cyanide, and various amines. Intramolecular nucleophilic substitution has also been demonstrated for other vinyl bromides, leading to the synthesis of heterocyclic compounds like thiazoles and imidazole-2-thiones. researchgate.net

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | Vinyl Azide | |

| Cyanide | Potassium Cyanide (KCN) | Vinyl Cyanide (Acrylonitrile derivative) | |

| Amine | Primary or Secondary Amines (RNH₂, R₂NH) | Enamine derivative | |

| Thiolate (intramolecular) | Thioamide or Thiourea moiety | Heterocycle (e.g., Thiazole) | researchgate.net |

Metal-catalyzed cross-coupling reactions represent one of the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and the vinyl bromide moiety of this compound is an excellent substrate for these transformations. mdpi.com Palladium-catalyzed reactions are particularly prominent in this area. libretexts.org

The Suzuki-Miyaura coupling, for instance, pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.orgwikipedia.org This reaction is highly effective for vinyl halides and has been used in the synthesis of complex molecules derived from 8-nonenoic acid precursors. wikipedia.orglookchem.com

Another key transformation is the Heck reaction, which couples the vinyl bromide with an alkene to create a new, more substituted alkene. mdpi.comorganic-chemistry.org This reaction is known for its high stereoselectivity, typically favoring the trans product. organic-chemistry.org The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the vinyl bromide to the Pd(0) catalyst, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination to release the final product and regenerate the catalyst. libretexts.orglibretexts.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | C(sp²)-C(sp²), C(sp²)-C(sp³) | wikipedia.org, libretexts.org |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(0) complex (e.g., Pd(OAc)₂) + Base | C(sp²)-C(sp²) | organic-chemistry.org, mdpi.com |

| Stille Coupling | Organotin compound (e.g., R-SnBu₃) | Pd(0) complex | C(sp²)-C(sp²) | libretexts.org |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex + Copper(I) salt (e.g., CuI) + Base | C(sp²)-C(sp) | libretexts.org |

Transformations Involving the Alkene Moiety

The carbon-carbon double bond in this compound provides a second reactive site for a variety of synthetic operations, including additions, metathesis, and polymerization.

The alkene functionality can undergo addition reactions, where a reagent breaks the pi-bond to form two new sigma bonds. doubtnut.com For instance, electrophilic addition with halogenating agents like N-bromosuccinimide has been explored as a method for creating further halogenated fatty acids. Catalytic hydrogenation can also occur, where hydrogen gas adds across the double bond in the presence of a metal catalyst (e.g., platinum) to saturate the carbon chain, converting the vinyl bromide into an alkyl bromide. doubtnut.com

While this compound itself is not a direct substrate for RCM, its derivatives are crucial precursors for this powerful ring-forming reaction. RCM is an intramolecular olefin metathesis reaction that is widely used to synthesize unsaturated rings of various sizes. mcgill.ca

A significant application is seen in the synthesis of precursors for the macrocyclic Hepatitis C virus (HCV) NS3/NS4A protease inhibitor, BILN 2061. mcgill.ca In this synthesis, a diene tripeptide was constructed where one of the olefinic side chains was derived from 8-nonenoic acid (itself prepared from 8-bromo-1-octene). mcgill.ca The subsequent cyclization of this diene was achieved using ruthenium-based catalysts, such as the Grubbs and Hoveyda catalysts, to form the macrocyclic backbone of the drug molecule. mcgill.ca This demonstrates how the terminal alkene of a nonenoic acid derivative serves as a critical handle for constructing complex, biologically active macrocycles. mcgill.ca

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. Vinyl halides, such as vinyl bromide, are known to undergo polymerization, often through free-radical mechanisms, which can be initiated by factors like sunlight. google.comepa.gov

Furthermore, fatty acids and their derivatives are increasingly used as renewable resources for polymer synthesis. rsc.orgresearchgate.net Fatty acid vinyl esters have been synthesized and subjected to free-radical homopolymerization and copolymerization. researchgate.net Advanced techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been successfully applied to methacrylate (B99206) monomers with fatty acid side chains, allowing for the creation of well-defined polymers with controlled molecular weights. rsc.orgresearchgate.net This suggests that this compound could be similarly employed, either directly or after esterification, to create novel polymers where the fatty acid chain imparts specific properties like hydrophobicity or crystallinity, and the bromine atom offers a site for post-polymerization modification.

Carboxylic Acid Functionalization Strategies

The carboxylic acid group of this compound is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications are instrumental for various applications, from creating complex molecular conjugates to enhancing the molecule's detectability in analytical assays. The strategies employed typically involve classic organic reactions tailored to the specific functionalities of the starting material.

Esterification and Amidation for Conjugation and Coupling

The transformation of the carboxylic acid moiety into esters and amides is a fundamental approach for conjugating this compound to other molecules or for preparing it for subsequent coupling reactions. These reactions leverage well-established protocols to form stable covalent bonds.

Esterification: This process converts the carboxylic acid into an ester, which can alter the compound's physical properties or act as a protecting group. A common method involves activating the carboxylic acid, for example, by converting it into an acid chloride. In one documented procedure, 8-bromo-6-methyl-2-octenoic acid was treated with oxalyl chloride to form the corresponding acyl chloride. This highly reactive intermediate was then reacted with an alcohol, (R)-O-methylmandelic alcohol, in the presence of pyridine (B92270) and a catalytic amount of 4-dimethylaminopyridine, to yield the desired ester. osti.gov This type of reaction is broadly applicable for creating a variety of ester derivatives of this compound by selecting different alcohols.

Amidation: The formation of an amide bond provides a robust linkage for coupling this compound to amines, peptides, or other biological molecules. Similar to esterification, the carboxylic acid is often activated first. For instance, 8-nonenoic acid has been coupled with a chiral auxiliary, (S)-4-benzyloxazolidin-2-one, to form an amide linkage as a step in a multi-stage synthesis. acs.org General methods for direct amidation between carboxylic acids and amines can also be employed, sometimes utilizing catalysts like boronic acids or silanes to facilitate the reaction under milder conditions. nih.govazimpremjiuniversity.edu.in These reactions are crucial for building more complex structures, such as in the synthesis of peptidomimetics where the unsaturated chain of the acid is incorporated into a larger framework. acs.org

| Starting Acid | Reagents | Product | Reference |

|---|---|---|---|

| 8-bromo-6-methyl-2-octenoic acid | 1. Oxalyl chloride 2. (R)-O-Methylmandelic alcohol, pyridine, 4-dimethylaminopyridine | (R)-O-Methylmandelyl-8-bromo-6-methyl-2-octenoate | osti.gov |

| Starting Acid | Coupling Partner | Purpose | Reference |

|---|---|---|---|

| 8-nonenoic acid | (S)-4-benzyloxazolidin-2-one | Formation of an amide with a chiral auxiliary for asymmetric synthesis | acs.org |

Derivatization for Enhanced Analytical Detection and Tagging

To facilitate its detection and quantification in complex mixtures using modern analytical techniques like chromatography and mass spectrometry, this compound can be chemically modified. This derivatization process aims to attach a "tag" to the molecule that enhances its response to a specific detector.

Derivatization for Chromatography and Mass Spectrometry (GC-MS, HPLC-MS): For analysis by gas chromatography (GC), the polarity and low volatility of carboxylic acids necessitate derivatization. nih.gov A common technique is trimethylsilylation, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, increasing the molecule's volatility. sigmaaldrich.com Another strategy involves esterification with a halogenated reagent, such as pentafluorobenzyl (PFB) bromide. The resulting PFB esters are highly sensitive to electron capture negative ionization (NCI) mass spectrometry, significantly lowering detection limits compared to standard methods. nih.gov

For high-performance liquid chromatography (HPLC), derivatization can improve separation and enhance detection. nih.gov Reagents can be used to attach a chromophore for UV-Vis detection or a permanently charged group for better ionization in mass spectrometry. researchgate.netresearchgate.net For instance, derivatizing agents like 4-bromo-N-methylbenzylamine or 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzeneaminium dibromide (4-APEBA) react with carboxylic acids to form derivatives that are readily analyzed by positive mode electrospray ionization (ESI)-MS/MS. nih.govresearchgate.net The presence of bromine in these tags provides a characteristic isotopic pattern, which aids in the confident identification of the derivatized analyte. nih.govresearchgate.net

Fluorescent Tagging: Fluorescent labeling is a powerful technique for tracking molecules in biological systems or for highly sensitive detection. The carboxylic acid group can be coupled to a molecule containing a fluorophore. Reagents such as 5-(bromomethyl)fluorescein (B119655) can be used to esterify carboxylic acids, attaching a highly fluorescent fluorescein (B123965) tag. thermofisher.com Another class of reagents includes those based on the BODIPY (boron-dipyrromethene) core, which can be coupled to carboxylic acids in the presence of a carbodiimide (B86325) activator, yielding intensely fluorescent derivatives suitable for sensitive quantification. researchgate.net This approach allows for the detection of minute quantities of the acid in various samples.

| Analytical Technique | Derivatization Reagent Class | Example Reagent | Purpose | Reference |

|---|---|---|---|---|

| GC-MS | Silylating Agents | BSTFA | Increase volatility and thermal stability | sigmaaldrich.com |

| GC-MS (NCI) | Fluorinated Alkylating Agents | Pentafluorobenzyl (PFB) bromide | Enhance sensitivity via electron capture | nih.gov |

| HPLC-MS | Amine-containing Reagents | 4-bromo-N-methylbenzylamine | Improve ionization efficiency and add isotopic tag | nih.gov |

| HPLC-Fluorescence | Fluorescent Alkylating Agents | 5-(bromomethyl)fluorescein | Attach a fluorescent tag for sensitive detection | thermofisher.com |

| HPLC-Fluorescence | BODIPY-based Reagents | 1,3,5,7-Tetramethyl-8-butyrethylenediamine-difluoroboradiaza-s-indacene | Attach a highly sensitive fluorescent label | researchgate.net |

Mechanistic and Computational Investigations of 8 Bromo 8 Nonenoic Acid Reactions

Elucidation of Reaction Mechanisms in Halogenation and Rearrangements

The reactivity of 8-bromo-8-nonenoic acid is dictated by the presence of a terminal double bond and a carboxylic acid group. Understanding the mechanisms of reactions at these sites is crucial for predicting product formation and controlling reaction outcomes.

The addition of hydrogen halides (HX) to the double bond of an unsaturated acid like this compound proceeds through an electrophilic addition mechanism. libretexts.org The initial step involves the protonation of the double bond by the hydrogen of the hydrogen halide, leading to the formation of a carbocation intermediate. libretexts.orgyoutube.com The regioselectivity of this addition is governed by Markovnikov's rule, which states that the proton will add to the less substituted carbon of the double bond, resulting in the formation of the more stable carbocation. libretexts.org For this compound, this would mean the formation of a secondary carbocation at the 8-position.

The stability of the carbocation intermediate is a key factor influencing the reaction rate and the potential for rearrangements. libretexts.orgyoutube.com Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations, due to hyperconjugation and inductive effects. youtube.com

Table 1: Relative Stability of Carbocations

| Carbocation Type | Relative Stability | Example |

|---|---|---|

| Tertiary | Most Stable | tert-Butyl cation |

| Secondary | Intermediate | Isopropyl cation |

The presence of the carboxylic acid group, being an electron-withdrawing group, can influence the stability of the carbocation intermediate, potentially slowing down the rate of addition compared to a simple alkene. libretexts.org The reaction is completed by the nucleophilic attack of the halide ion on the carbocation, yielding the dihalogenated product. libretexts.org

Carbocation intermediates, once formed, can undergo rearrangements to form a more stable carbocation. masterorganicchemistry.commasterorganicchemistry.com A common type of rearrangement is a hydride shift, where a hydrogen atom from an adjacent carbon migrates with its bonding electrons to the positively charged carbon. masterorganicchemistry.comlibretexts.org This is particularly likely if a secondary carbocation can rearrange to a more stable tertiary carbocation. libretexts.org In the case of the carbocation formed from this compound, a hydride shift from the 7-position to the 8-position would lead to a more stable carbocation if a tertiary position were available, though in this specific molecule, such a simple shift would not lead to a more stable carbocation.

However, in more complex unsaturated acids or under forcing conditions, a series of elimination and re-addition steps can occur, potentially leading to the migration of the double bond along the carbon chain. masterorganicchemistry.com These processes, often catalyzed by strong acids, can lead to a mixture of isomeric products. masterorganicchemistry.commasterorganicchemistry.com The potential for such rearrangements underscores the importance of carefully controlling reaction conditions to achieve a desired product. It is also possible for 1,3-hydride shifts to occur, although they are generally less common than 1,2-hydride shifts. khanacademy.orglibretexts.org

While the addition of HBr to the double bond follows an electrophilic mechanism, bromination at the allylic position (the carbon adjacent to the double bond) proceeds via a free-radical mechanism. pearson.comlibretexts.org This type of reaction is typically initiated by light or a radical initiator and uses a reagent like N-bromosuccinimide (NBS) to provide a low, constant concentration of bromine. libretexts.orgchadsprep.com

The mechanism involves three main stages: initiation, propagation, and termination. chadsprep.com

Initiation: Homolytic cleavage of the Br-Br bond to form two bromine radicals (Br•). libretexts.org

Propagation: A bromine radical abstracts an allylic hydrogen from the unsaturated acid, forming an allylic radical and HBr. This allylic radical is stabilized by resonance. The allylic radical then reacts with a molecule of Br2 to form the allylic bromide and a new bromine radical, which continues the chain reaction. libretexts.orgmasterorganicchemistry.com

Termination: The reaction is terminated by the combination of any two radicals.

The stability of the allylic radical is a key factor driving this reaction. masterorganicchemistry.com For this compound, allylic bromination would occur at the 7-position.

Table 2: Bond Dissociation Energies (BDEs) Relevant to Allylic Bromination

| Bond | Bond Dissociation Energy (kcal/mol) | Implication |

|---|---|---|

| Primary C-H | ~100 | Strongest C-H bond |

| Secondary C-H | ~96 | Weaker than primary C-H |

| Tertiary C-H | ~93 | Weakest C-H bond |

The lower bond dissociation energy of the allylic C-H bond makes it the most susceptible to abstraction by the bromine radical. masterorganicchemistry.com

Quantum Chemical and Computational Modeling Approaches

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting reaction pathways, and understanding the factors that control reactivity. nih.govresearchgate.net

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of organic reactions. nih.govnih.gov By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to map out the potential energy surface of a reaction. nih.gov This allows for the determination of activation energies (energy barriers), which are crucial for predicting reaction rates and identifying the most likely reaction pathway. nih.gov

For the reactions of this compound, DFT calculations could be used to:

Compare the stabilities of the possible carbocation intermediates in hydrogen halide addition.

Calculate the energy barriers for hydride shifts and other rearrangement processes.

Model the transition states for the various steps in the free-radical allylic bromination mechanism.

Investigate the influence of the carboxylic acid group on the reactivity of the double bond.

The study of photochemical transformations, particularly at interfaces, is another area where computational modeling can provide valuable insights. While less directly applicable to the thermal reactions discussed above, if this compound were to be studied in the context of photochemistry, for instance, in atmospheric or materials science applications, computational simulations would be indispensable.

Time-dependent DFT (TD-DFT) can be used to calculate excited-state energies and predict the absorption spectra of molecules. nih.gov Molecular dynamics (MD) simulations, combined with quantum mechanical methods (QM/MM), can be used to model the behavior of molecules at interfaces, such as the air-water interface or on the surface of a solid catalyst. mdpi.com These simulations can provide a detailed picture of how the environment influences the photochemical reactivity of the molecule.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide |

| Hydrogen bromide |

| Hydrogen chloride |

| Hydrogen iodide |

Elucidating Structure-Reactivity Relationships and Selectivity

The reactivity of this compound is primarily dictated by the interplay between its two key functional groups: the vinyl bromide and the terminal carboxylic acid. The spatial arrangement and electronic properties of these groups govern the molecule's behavior in chemical transformations, influencing both reaction rates and the selectivity of product formation. numberanalytics.com

The carbon-bromine bond at the 8-position is a key reactive site. As a vinyl halide, the C-Br bond is attached to an sp² hybridized carbon, which influences its reactivity compared to a saturated alkyl halide. byjus.com The electronegativity difference between carbon and bromine creates a polar bond, rendering the vinylic carbon electrophilic and susceptible to nucleophilic attack. openochem.org However, the sp² hybridization of the carbon and the potential for resonance with the double bond can also affect bond strength and reactivity. byjus.com

In the context of palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, the structure of the vinyl bromide is a critical determinant of reaction outcomes. organic-chemistry.orgscispace.comorganic-chemistry.org The steric hindrance around the C-Br bond and the electronic nature of the substituents on the double bond can significantly impact the rate of oxidative addition to the palladium catalyst, which is often a rate-determining step in the catalytic cycle. For this compound, the linear alkyl chain is unlikely to present significant steric hindrance.

The interplay between the vinyl bromide and the carboxylic acid can lead to different reaction pathways and product selectivities. For instance, in intramolecular reactions, the chain length separating the two functional groups is crucial for determining the feasibility and outcome of cyclization reactions.

To illustrate the structure-reactivity relationships, consider the generalized Heck reaction of a vinyl bromide. The electronic nature of the substituent on the vinyl bromide can influence the reaction rate.

Table 1: Illustrative Relative Reaction Rates in a Heck-Type Reaction

| Vinyl Bromide Substituent (R in R-CH=CHBr) | Relative Rate |

| Electron-donating group | Slower |

| No substituent (H) | Baseline |

| Electron-withdrawing group | Faster |

This trend can be explained by the mechanism of the Heck reaction. An electron-withdrawing group on the vinyl bromide can make the palladium center more electron-deficient after oxidative addition, potentially facilitating the subsequent steps of the catalytic cycle. Conversely, an electron-donating group may slow down the reaction.

Kinetic Studies of Key Synthetic Transformations

Kinetic studies are essential for understanding the detailed mechanism of a reaction, optimizing reaction conditions, and controlling product selectivity. For this compound, key synthetic transformations would likely involve the vinyl bromide moiety, such as palladium-catalyzed cross-coupling reactions. While specific kinetic data for this compound are not extensively documented in the literature, we can infer the expected kinetic behavior from studies on similar vinyl bromide compounds undergoing reactions like the Heck coupling. researchgate.net

The Heck reaction, which couples a vinyl halide with an alkene, is a powerful tool for C-C bond formation. organic-chemistry.org The reaction mechanism is generally understood to involve a series of steps: oxidative addition of the vinyl bromide to a Pd(0) complex, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to release the product and regenerate the catalyst. scispace.com

A kinetic study of a Heck reaction involving a vinyl bromide would typically monitor the concentration of reactants and products over time to determine the reaction order with respect to each component (the vinyl bromide, the alkene, the base, and the palladium catalyst). This information helps to identify the rate-determining step of the reaction.

For many Heck reactions involving vinyl bromides, the oxidative addition of the C-Br bond to the Pd(0) catalyst is the rate-limiting step. researchgate.net In such cases, the reaction rate would be expected to be first order in both the vinyl bromide and the palladium catalyst concentration.

Rate = k[Vinyl Bromide][Pd Catalyst]

The rate constant, k, would be influenced by factors such as temperature, the nature of the solvent, and the specific ligands coordinated to the palladium catalyst.

The following table provides hypothetical kinetic data for a Heck reaction of a generic vinyl bromide, illustrating the type of information that would be obtained from such a study.

Table 2: Hypothetical Kinetic Data for a Heck Reaction of a Vinyl Bromide

| Experiment | Initial [Vinyl Bromide] (M) | Initial [Alkene] (M) | Initial [Pd Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.001 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.001 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.001 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.002 | 2.0 x 10⁻⁵ |

This data is illustrative and serves to demonstrate the principles of a kinetic study. Actual values would need to be determined experimentally for this compound.

From this hypothetical data, we can infer that the reaction is first order with respect to the vinyl bromide and the palladium catalyst, and zero order with respect to the alkene. This would support a mechanism where the oxidative addition of the vinyl bromide is the rate-determining step.

Further kinetic investigations could explore the effect of the base and the solvent on the reaction rate, providing a more complete picture of the reaction mechanism and allowing for the optimization of conditions for the synthesis of derivatives of this compound.

8 Bromo 8 Nonenoic Acid As a Precursor and Building Block in Complex Molecular Architectures

Integration into Medicinal Chemistry Targets

The distinct functionalities of 8-bromo-8-nonenoic acid allow for its strategic incorporation into molecules designed for therapeutic or biological study. The vinyl bromide serves as a key handle for constructing carbon-carbon and carbon-heteroatom bonds, while the carboxylic acid provides a linkage point to peptide backbones or other scaffolds.

Synthesis of Specialized Amino Acid Derivatives (e.g., Boc-L-2-amino-8-nonenoic acid from brominated precursors)

Non-natural amino acids are critical components in modern drug discovery, offering a way to modulate the pharmacological properties of peptides. This compound serves as an excellent starting point for the synthesis of unsaturated, long-chain amino acids. A general, plausible synthetic route to prepare Boc-L-2-amino-8-nonenoic acid, a protected amino acid ready for peptide synthesis, can be conceptualized from established methods for α-amination of carboxylic acids.

A typical synthesis would begin with the α-bromination of the carboxylic acid group of this compound, followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide). Subsequent reduction of the α-azido group yields the corresponding α-amino acid. The amino group is then protected, commonly with a tert-butyloxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (B1257347), to afford the final Boc-protected amino acid derivative. This process provides a versatile building block where the terminal vinyl bromide remains available for further modification.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | α-Bromination | N-Bromosuccinimide (NBS), HBr | 2,8-Dibromo-8-nonenoic acid |

| 2 | Azidation | Sodium Azide (NaN₃) | 2-Azido-8-bromo-8-nonenoic acid |

| 3 | Reduction | H₂, Pd/C or PPh₃, H₂O | 2-Amino-8-bromo-8-nonenoic acid |

| 4 | Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Boc-L-2-amino-8-nonenoic acid |

This table represents a generalized synthetic pathway.

Utility in Macrocyclic Peptide and Peptidomimetic Synthesis

Macrocyclization is a widely used strategy in medicinal chemistry to enhance the stability, cell permeability, and binding affinity of peptides. The presence of a reactive halide in a peptide chain allows for intramolecular cyclization. A convenient strategy for the on-resin synthesis of macrocyclic peptides involves the intramolecular substitution of a halide by a nucleophilic amino acid side chain, such as that of ornithine or lysine (B10760008). sigmaaldrich.com

In this context, Boc-L-2-amino-8-nonenoic acid can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS). Once incorporated, the terminal vinyl bromide serves as an electrophilic handle. Deprotection of a nucleophilic side chain elsewhere in the peptide sequence allows for an intramolecular, end-to-side-chain cyclization reaction, forming a stable macrocyclic structure. The vinyl group within the macrocycle can introduce conformational constraints or serve as a point for further functionalization. This approach is valuable for creating libraries of cyclic peptides and peptidomimetics for screening as potential therapeutics. sigmaaldrich.comwikipedia.org

Applications in Advanced Materials Science Research

The vinyl bromide functionality of this compound is particularly useful for the synthesis of polymers and functional materials. It can act as a monomer in certain polymerization reactions or as a precursor for creating more complex, polymerizable molecules.

Preparation of Polymerizable Ligands for Controlled Polymerization

Controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the synthesis of polymers with well-defined architectures. sigmaaldrich.comresearchgate.net While vinyl bromide itself is not an ideal monomer for these methods due to the stability of the resulting radical, it can be transformed into a more suitable monomer.

For instance, the vinyl bromide can be converted into a styrenic, acrylic, or other polymerizable moiety via palladium-catalyzed cross-coupling reactions. The Heck reaction, for example, can couple the vinyl bromide with an alkene, or the Sonogashira reaction can couple it with a terminal alkyne. wikipedia.orgorganic-chemistry.org This transforms the original molecule into a functional monomer. The carboxylic acid end can be used to attach the monomer to a surface or to another molecule, creating a polymerizable ligand for surface modification or the synthesis of block copolymers. nih.govresearchgate.net Additionally, research has shown the successful copolymerization of ethylene (B1197577) with ω-bromoalkenes using metallocene catalysts, demonstrating a direct pathway to incorporate such bromo-functionalized monomers into polyethylene (B3416737) chains. researchgate.net

Development of Functionalized Monomers and Conjugated Systems

The development of π-conjugated polymers is a cornerstone of organic electronics. These materials are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). msstate.edu The vinyl bromide group in this compound is an excellent precursor for building conjugated systems through palladium-catalyzed cross-coupling reactions. rsc.orgtechnion.ac.il

| Coupling Reaction | Reactant Partner | Resulting Linkage | Application |

| Heck Reaction | Alkene (e.g., Styrene) | Substituted Alkene (Diene) | Extension of conjugation wikipedia.org |

| Sonogashira Reaction | Terminal Alkyne | Conjugated Enyne | Synthesis of linear rigid-rod polymers wikipedia.orgorganic-chemistry.orgnumberanalytics.com |

| Suzuki Reaction | Vinylboronic acid/ester | Conjugated Diene | Creation of complex polymer backbones |

| Stille Reaction | Organostannane | Substituted Alkene | Building block for complex polymers |

By reacting this compound with molecules containing complementary functional groups (e.g., terminal alkynes or boronic acids), complex monomers can be synthesized. These monomers can then be polymerized to create conjugated polymers where the long alkyl chain, provided by the nonenoic acid backbone, imparts solubility and influences the material's morphology. The carboxylic acid can be used to tune the electronic properties or to anchor the polymer to a substrate.

Development of Chemical Probes and Labeling Reagents

Chemical probes are essential tools for studying biological systems. They allow for the specific labeling and tracking of biomolecules, or for modulating the function of a target protein. This compound possesses features that make it a candidate for the development of such probes.

The carboxylic acid can be readily coupled to an amine group on a biomolecule (e.g., the side chain of a lysine residue) or to a targeting ligand using standard bioconjugation techniques. The vinyl bromide then acts as a specific reactive handle for "click-type" reactions. For example, it can undergo a Sonogashira coupling with an alkyne-containing fluorescent dye or biotin (B1667282) tag. acs.org This dual reactivity allows for a modular approach to probe design. The development of chemical probes for bromodomains, which are protein interaction modules that recognize acetylated lysine residues, often leverages bromo-substituted aromatic rings as part of the recognition element, highlighting the utility of bromine in probe design. rsc.orgacs.org The vinyl bromide of this compound offers a site for covalent modification or for building out the probe's structure, making it a potentially valuable, albeit less explored, scaffold for these applications.

Advanced Analytical Methodologies for 8 Bromo 8 Nonenoic Acid and Its Derivatives

High-Resolution Mass Spectrometry-Based Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of 8-bromo-8-nonenoic acid, offering precise mass measurements that aid in determining the elemental composition of the molecule and its derivatives. This capability is crucial for distinguishing between compounds with similar nominal masses.

Derivatization Strategies for Enhanced Ionization and Specific Isotopic Signature Detection (e.g., with 4-APEBA and 4-BNMA)

Direct analysis of free fatty acids like this compound by electrospray ionization mass spectrometry (ESI-MS) can be challenging due to their poor ionization efficiency in the commonly used positive ion mode. mdpi.com To overcome this, chemical derivatization is employed to introduce a readily ionizable moiety onto the carboxylic acid group. mdpi.com This process not only enhances detection sensitivity but can also be used to introduce specific isotopic signatures for confident identification.

4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) is a derivatization agent that significantly improves the detection of carboxylic acids. acs.orgchemrxiv.orgresearchgate.net It reacts with the carboxyl group, introducing a permanent positive charge, which makes the derivative highly amenable to positive mode ESI-MS analysis. asm.org A key feature of 4-APEBA is the presence of a bromine atom in its structure. acs.org This introduces a characteristic isotopic pattern (due to the natural abundance of 79Br and 81Br isotopes) in the mass spectrum of the derivatized analyte, which serves as a clear indicator for the successful derivatization and aids in the confident identification of carboxyl-containing compounds from complex backgrounds. acs.orgasm.org The derivatization with 4-APEBA can be performed under mild conditions and is often facilitated by a coupling agent such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC). chemrxiv.orgresearchgate.net

4-bromo-N-methylbenzylamine (4-BNMA) is another effective derivatization reagent for carboxylic acids. nih.gov Similar to 4-APEBA, it improves retention in reversed-phase chromatography and allows for sensitive detection using positive mode ESI-MS/MS. nih.gov The incorporation of a bromine atom via 4-BNMA derivatization provides a distinct isotopic signature, which is invaluable for identifying unknown carboxylic acids or confirming the presence of derivatives in a sample. nih.gov The fragmentation of 4-BNMA derivatives in tandem mass spectrometry typically yields a prominent product ion pair at m/z 169/171, corresponding to the bromobenzyl moiety, which can be used as a signature for screening carboxylic acids. researchgate.net

The table below summarizes the key features of these derivatization agents for the analysis of carboxylic acids.

| Derivatization Agent | Target Functional Group | Key Advantages | Typical Reaction Conditions |

| 4-APEBA | Carboxylic acids, Aldehydes, Ketones | Introduces permanent positive charge; Bromine isotopic signature for confident identification; Broad specificity. acs.orgchemrxiv.orgasm.org | Reaction with EDC as a coupling agent. chemrxiv.orgresearchgate.net |

| 4-BNMA | Carboxylic acids (mono-, di-, and tri-) | Improves reversed-phase retention; Bromine isotopic signature; Favorable fragmentation for tandem MS. nih.gov | Optimized conditions include a reaction time of 50 min at 90°C. researchgate.net |

Tandem Mass Spectrometry for Structural Elucidation of Derivatives

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of this compound derivatives. vu.nl In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. vu.nl This fragmentation pattern provides a wealth of structural information.

When this compound is derivatized with agents like 4-APEBA or 4-BNMA, the resulting MS/MS spectra are particularly informative. The bromine atom from the derivatizing agent itself produces a characteristic isotopic pattern in the fragment ions, confirming the identity of the derivative. For instance, derivatives of 4-BNMA consistently produce a unique product ion pair at m/z 169/171, which is a hallmark of these derivatives. nih.govresearchgate.net

Furthermore, fragmentation of the fatty acid chain itself can reveal the position of the double bond and the bromine atom. While the derivatization primarily targets the carboxylic acid group, the energy from CID can induce fragmentation along the alkyl chain. The analysis of these fragmentation pathways allows researchers to piece together the structure of the original molecule.

Chromatographic Separation Techniques for Isomer Analysis

This compound can exist as different isomers, including cis/trans isomers at the double bond and positional isomers where the bromine and double bond are at different locations. Chromatographic techniques are essential for the separation of these isomers prior to their detection by mass spectrometry. Current time information in Erie County, US.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. For fatty acid analysis, they are typically converted to more volatile esters, such as fatty acid methyl esters (FAMEs), through derivatization. nih.gov The separation of FAME isomers can be achieved using highly polar capillary columns, such as those with cyanopropyl stationary phases. The elution order on these columns is dependent on factors like boiling point and the geometry (cis/trans) of the double bonds.

High-performance liquid chromatography (HPLC) is another widely used technique, particularly for less volatile or thermally unstable compounds. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for separating fatty acids and their derivatives. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Chiral stationary phases can also be employed in HPLC to separate enantiomers. researchgate.net The choice of the chromatographic method depends on the specific isomers being analyzed and the complexity of the sample matrix. researchgate.netCurrent time information in Erie County, US.

The following table outlines common chromatographic techniques used for fatty acid isomer analysis.

| Chromatographic Technique | Principle of Separation | Common Derivatization | Application for Isomer Analysis |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility. Current time information in Erie County, US. | Fatty Acid Methyl Esters (FAMEs). nih.gov | Separation of cis/trans and positional isomers of unsaturated fatty acids using polar capillary columns. |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. Current time information in Erie County, US. | Not always required, but can be used to improve detection (e.g., UV-absorbing or fluorescent tags). | Separation of a wide range of isomers, including geometric and positional isomers, using various column chemistries (e.g., reversed-phase, chiral). researchgate.netnih.gov |

Future Research Directions and Unexplored Avenues

Development of Highly Stereoselective Synthetic Routes

The geometry of the double bond in vinyl halides is crucial for their subsequent reactivity, particularly in cross-coupling reactions where stereochemistry is often retained. Consequently, the development of synthetic methods that provide precise control over the E and Z isomers of 8-bromo-8-nonenoic acid is a key research objective. While various methods exist for vinyl bromide synthesis, their application to this specific bifunctional molecule remains an area ripe for exploration. sioc-journal.cn

Future research could focus on adapting established stereoselective methods, such as:

Hydrometallation-Halogenation of Alkynes: A promising route would involve the stereoselective hydrometallation (e.g., hydroboration, hydroalumination, or hydrosilylation) of 8-nonynoic acid, followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS). The choice of catalyst and conditions in the hydrometallation step can dictate the stereochemical outcome, providing access to either the (E)- or (Z)-vinyl bromide. organic-chemistry.orgacs.org For example, hydroalumination with diisobutylaluminum hydride (DIBAL-H) followed by bromination typically yields the (E)-isomer, whereas other catalytic systems can favor the (Z)-isomer. acs.org

Ruthenium-Catalyzed Three-Component Coupling: Ruthenium catalysts have been shown to mediate the coupling of alkynes, enones, and halide ions to form vinyl halides with high stereoselectivity. acs.org A potential strategy could involve a ruthenium-catalyzed coupling of a protected 8-nonynoic acid derivative. The stereoselectivity (E or Z) in these reactions can often be tuned by the choice of solvent and halide source, offering a flexible approach to obtaining the desired isomer of this compound. acs.org

Wittig-type Reactions: The Wittig reaction and its variants, using α-bromo-substituted phosphonium (B103445) ylides, represent a classic and effective method for creating α-bromo-α,β-unsaturated carbonyl compounds. researchgate.net Adapting this chemistry to synthesize this compound would require the reaction of a suitable aldehyde-bearing precursor with an appropriate bromo-substituted ylide. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions, providing another potential avenue for controlling the double bond geometry.

A comparative study of these routes, detailing yields and stereoselectivity for the synthesis of this compound, would be highly valuable.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Stereochemical Control |

| Hydrometallation-Halogenation | DIBAL-H, NBS; Hydrosilanes, Pd/Pt catalysts | High (E or Z depending on method) |

| Ru-Catalyzed Coupling | [Cp*Ru(MeCN)₃]OTf, Halide Source | Tunable (E or Z) by solvent/halide choice |

| Wittig Reaction | α-bromo phosphonium ylide, Aldehyde | Dependent on ylide and conditions |

Investigations into Novel Catalytic Transformations for Sustainable Synthesis

Modern synthetic chemistry emphasizes the use of sustainable, efficient, and atom-economical catalytic methods. Future work on this compound should prioritize the development of such processes.

Key areas for investigation include:

Copper-Catalyzed Reactions in Green Solvents: Copper catalysts are attractive due to their low cost and toxicity compared to precious metals like palladium. Research has shown that copper(I) can effectively catalyze the formation of vinyl chalcogenides from vinyl bromides in amino acid-based ionic liquids, which act as both the solvent and a promoter. organic-chemistry.org Exploring copper-catalyzed routes for the synthesis of this compound itself, or its derivatives, in such sustainable solvent systems could lead to more environmentally benign production methods.

Palladium-Catalyzed Cross-Coupling: While often used to react vinyl halides, palladium catalysis can also be employed in their synthesis. For example, palladium-catalyzed cross-coupling of aromatic halides with vinylating agents like divinyltetramethyldisiloxane is a well-established method. nih.gov Investigating analogous catalytic vinylation reactions to construct the vinyl bromide moiety of this compound could offer a direct and modular synthetic approach. A novel reactivity pattern for vinyl bromides, known as cine-substitution, has been observed in palladium-catalyzed reactions, suggesting that unexpected and potentially useful transformations could be discovered. organic-chemistry.org

C-H Activation/Halogenation: A highly advanced and sustainable strategy would be the direct, regioselective C-H activation and subsequent bromination of a suitable nonenoic acid precursor. Rhodium(III) catalysis has been used for the direct halogenation of electron-poor acrylic acid derivatives. organic-chemistry.org Applying this logic to the terminal sp² C-H bond of a precursor like 8-nonenoic acid would represent a significant step forward in synthetic efficiency, avoiding the need for pre-functionalized substrates like alkynes.

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The vinyl bromide functionality of this compound makes it a potential precursor for creating bioorthogonal probes.

Future research should explore:

Conversion to Bioorthogonal Handles: The vinyl bromide itself is not a classic bioorthogonal group. However, it can be readily converted into functionalities that are. For instance, a palladium-catalyzed Suzuki-Miyaura coupling could transform the vinyl bromide into a vinylboronic acid. acs.org Vinylboronic acids are known to react rapidly with tetrazines in an inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest and most widely used bioorthogonal ligations. acs.orgnih.gov This two-step strategy would allow researchers to first incorporate the this compound moiety into a biomolecule and then attach a reporter molecule (e.g., a fluorophore) via tetrazine ligation.

Direct Cycloaddition Reactions: The alkene of the vinyl bromide could potentially serve as a dienophile in certain cycloaddition reactions. For example, tetrazole "photoclick" chemistry involves the UV-induced reaction between a tetrazole and an alkene to form a stable dihydropyrazole linkage. acs.org Investigating the feasibility and kinetics of such reactions with this compound could provide a more direct route for its use in bioorthogonal labeling.

| Bioorthogonal Strategy | Reaction Type | Key Reactants | Application |

| Conversion to Vinylboronic Acid | Suzuki-Miyaura Coupling | Vinylboronic acid, Tetrazine | Two-step biomolecule labeling |

| Direct Cycloaddition | Tetrazole Photoclick Chemistry | Tetrazole | Spatiotemporally controlled labeling |

Design of Advanced Probes and Smart Labeling Reagents Incorporating the Bromine Tag

The bromine atom in this compound is not merely a synthetic handle but can also serve as a functional tag in advanced chemical probes.

Unexplored avenues include:

Probes for Bromodomain Readers: Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are important drug targets. nih.govmdpi.com Small molecule inhibitors of bromodomains, such as I-BET762, often feature key structural motifs. nih.gov The bromine atom on this compound could be exploited in the design of novel chemical probes for these epigenetic readers, where the bromine atom itself might form specific halogen bonds or other interactions within the protein's binding pocket. nih.gov

Fluorescent and Spectroscopic Probes: The presence of a heavy bromine atom can influence the photophysical properties of a molecule. While often associated with quenching fluorescence, recent studies have shown that bromide-based compounds can exhibit higher fluorescence intensity than their chloride counterparts in certain hybrid materials, challenging the "heavy atom" quenching rule. acs.org This suggests that incorporating this compound into larger molecular systems could lead to probes with unique fluorescent properties. Furthermore, specific organic fluorescent probes have been designed to detect bromide ions, indicating the potential for developing systems that respond to the cleavage of the C-Br bond. nih.gov

Analytical Probes: The bromine atom is an excellent tag for detection by techniques that are less common in biology but powerful for materials science. For example, a new method for interference-free electron probe micro-analysis (EPMA) of bromine has been developed, allowing for quantitative elemental mapping. rsc.org Biomolecules or materials functionalized with this compound could be imaged with high resolution using this technique.

Q & A

Q. How to design a comparative study analyzing this compound’s bioactivity against non-brominated analogs?

- Methodology :

- In Vitro : Use cell viability assays (MTT) and apoptosis markers (caspase-3) across multiple cell lines.

- In Silico : Perform molecular docking simulations to evaluate bromine’s role in target binding.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.